

Application Notes and Protocols: Synthesis of a Bioactive Azetidiny-Amide Kinase Inhibitor

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate</i>
CAS No.:	158602-43-8
Cat. No.:	B173487

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Introduction

Azetidine derivatives are increasingly recognized as privileged scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. The constrained nature of the four-membered ring can enhance binding affinity to biological targets and improve metabolic stability. This document provides a detailed protocol for the synthesis of a potent kinase inhibitor featuring a key azetidiny-amide moiety, starting from the commercially available building block, *tert*-butyl 3-aminoazetidine-1-carboxylate.

The target molecule is an analog of the clinical candidate AZD5363, a potent inhibitor of the AKT kinase, a crucial node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The synthesis involves a standard yet critical amide bond formation between the azetidine derivative and a substituted pyrimidine carboxylic acid.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of the azetidiny-amide kinase inhibitor.

Compound	Molecular Formula	Molecular Weight (g/mol)	Role in Reaction
tert-butyl 3-aminoazetidine-1-carboxylate	C ₈ H ₁₆ N ₂ O ₂	172.22	Starting Material (Azetidine core)
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid	C ₇ H ₃ ClN ₄ O ₄	242.58	Starting Material (Pyrimidine core)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)	C ₁₀ H ₁₅ F ₆ N ₆ OP	380.23	Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)	C ₈ H ₁₉ N	129.24	Base
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent
Trifluoroacetic acid (TFA)	C ₂ HF ₃ O ₂	114.02	Deprotection Reagent
Product: Azetidiny-Amide Kinase Inhibitor (Boc-protected)	C ₂₄ H ₂₅ ClN ₈ O ₅	556.96	Intermediate Product
Final Product: Azetidiny-Amide Kinase Inhibitor (deprotected)	C ₁₉ H ₁₇ ClN ₈ O ₃	456.85	Bioactive Molecule

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-[[4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-

carbonyl]amino}azetidine-1-carboxylate (Boc-protected Intermediate)

This protocol details the amide coupling reaction between the protected azetidine and the pyrimidine carboxylic acid.

Materials:

- tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)
- 4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Nitrogen or Argon atmosphere setup

Procedure:

- To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
- To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
- In a separate flask, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.
- Slowly add the solution of the azetidine derivative to the activated carboxylic acid mixture.

- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Protocol 2: Deprotection of the Azetidine Moiety to Yield the Final Bioactive Kinase Inhibitor

This protocol describes the removal of the Boc protecting group to yield the final active compound.

Materials:

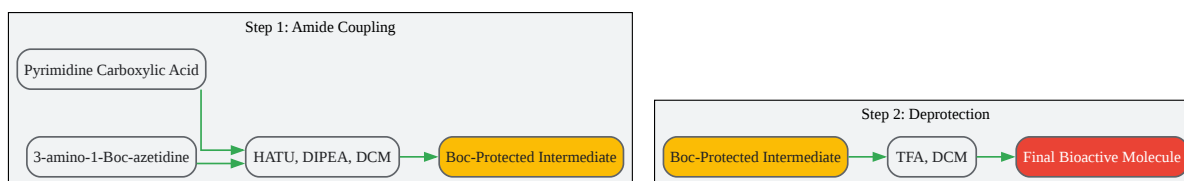
- tert-butyl 3-[[4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonyl]amino}azetidine-1-carboxylate (1.0 eq)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a round-bottom flask.
- Add an excess of Trifluoroacetic acid (TFA) to the solution (typically a 1:1 to 1:4 ratio of DCM:TFA).

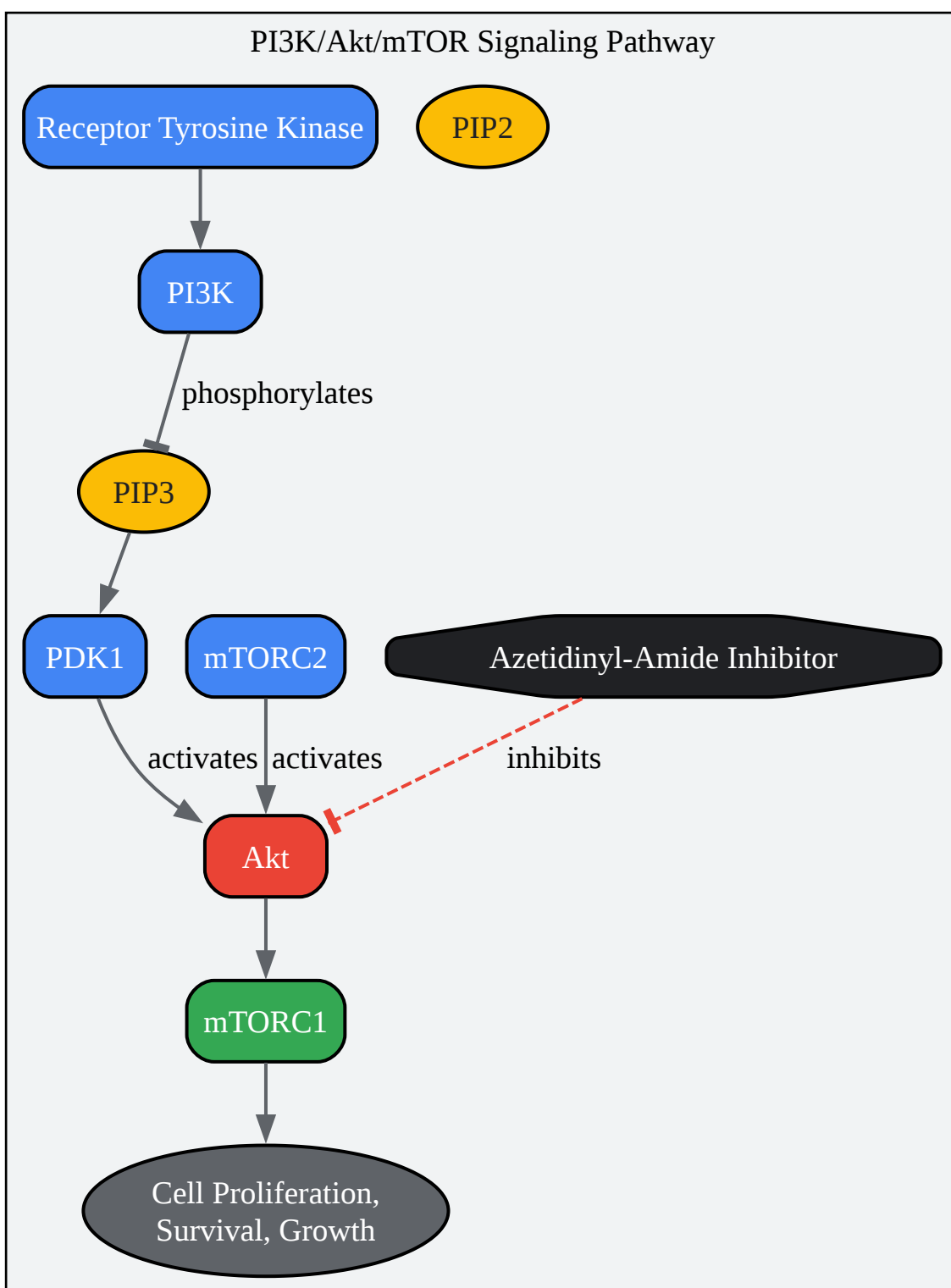
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- The crude product can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final bioactive kinase inhibitor.

Visualizations



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Caption: Experimental workflow for the synthesis of the azetidiny-amide kinase inhibitor.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by the synthesized molecule.

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